molecular formula C18H18N2O4 B6011620 2-({[4-methyl-3-(propionylamino)phenyl]amino}carbonyl)benzoic acid

2-({[4-methyl-3-(propionylamino)phenyl]amino}carbonyl)benzoic acid

Cat. No. B6011620
M. Wt: 326.3 g/mol
InChI Key: JQJZCLQOGQSDOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[4-methyl-3-(propionylamino)phenyl]amino}carbonyl)benzoic acid, also known as MPACB, is a chemical compound that has been the focus of scientific research due to its potential use in various applications.

Mechanism of Action

The mechanism of action of 2-({[4-methyl-3-(propionylamino)phenyl]amino}carbonyl)benzoic acid is not fully understood, but it is believed to involve the inhibition of enzymes involved in cellular processes such as DNA replication and protein synthesis.
Biochemical and Physiological Effects:
2-({[4-methyl-3-(propionylamino)phenyl]amino}carbonyl)benzoic acid has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth and the reduction of oxidative stress. It has also been found to have antimicrobial activity against various strains of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One advantage of using 2-({[4-methyl-3-(propionylamino)phenyl]amino}carbonyl)benzoic acid in lab experiments is its fluorescent properties, which make it useful for imaging and detection. However, its mechanism of action is not fully understood, and more research is needed to fully explore its potential applications.

Future Directions

There are several potential future directions for research on 2-({[4-methyl-3-(propionylamino)phenyl]amino}carbonyl)benzoic acid, including further investigation of its mechanism of action and potential use as a therapeutic agent for cancer and other diseases. Additionally, its antimicrobial and antioxidant properties could be explored for use in food preservation and other applications. Further research could also focus on developing new synthesis methods for 2-({[4-methyl-3-(propionylamino)phenyl]amino}carbonyl)benzoic acid and exploring its potential use in combination therapies with other compounds.

Synthesis Methods

2-({[4-methyl-3-(propionylamino)phenyl]amino}carbonyl)benzoic acid can be synthesized using a variety of methods, including condensation reactions and amide coupling reactions. One common method involves the reaction of 4-methyl-3-nitrobenzoic acid with propionyl chloride to form 4-methyl-3-(propionylamino)benzoic acid. This intermediate compound is then coupled with 4-aminobenzoic acid to form 2-({[4-methyl-3-(propionylamino)phenyl]amino}carbonyl)benzoic acid.

Scientific Research Applications

2-({[4-methyl-3-(propionylamino)phenyl]amino}carbonyl)benzoic acid has been studied for its potential use in various scientific applications, including as a fluorescent probe for imaging and detection of cancer cells. It has also been investigated for its antimicrobial and antioxidant properties.

properties

IUPAC Name

2-[[4-methyl-3-(propanoylamino)phenyl]carbamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-3-16(21)20-15-10-12(9-8-11(15)2)19-17(22)13-6-4-5-7-14(13)18(23)24/h4-10H,3H2,1-2H3,(H,19,22)(H,20,21)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQJZCLQOGQSDOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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